4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide
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Overview
Description
4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Benzamide Group: The benzamide group can be attached through an amide coupling reaction using benzoyl chloride and an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or benzamide moieties are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced benzamide derivatives.
Scientific Research Applications
4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzamide group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(4-methoxyphenyl)benzamide: A structurally similar compound with a different substitution pattern on the triazole ring.
2-tert-butyl-4-methoxyphenol: Another compound with a tert-butyl group and methoxyphenyl moiety, but lacking the triazole and benzamide groups.
Uniqueness
4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide is unique due to the presence of the triazole ring, which imparts distinct chemical properties and potential biological activities. The combination of the tert-butyl group, methoxyphenyl moiety, and benzamide group further enhances its versatility and applicability in various fields.
Properties
IUPAC Name |
4-[5-tert-butyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-20(2,3)19-23-22-18(14-7-5-13(6-8-14)17(21)25)24(19)15-9-11-16(26-4)12-10-15/h5-12H,1-4H3,(H2,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYQBZJSSYNYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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